molecular formula C23H27FN2O B12350051 1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide CAS No. 2749433-43-8

1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide

Cat. No.: B12350051
CAS No.: 2749433-43-8
M. Wt: 366.5 g/mol
InChI Key: YLKKXELHYJFYLY-UHFFFAOYSA-N
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Description

1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 1-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 5-fluoropentyl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Employed in biological assays to investigate the interaction of synthetic cannabinoids with cannabinoid receptors.

    Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.

    Industry: Utilized in the development of new synthetic cannabinoids for various applications.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. This binding activates the receptors, leading to various physiological responses such as modulation of neurotransmitter release, pain perception, and immune function. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropentyl)-N-(1-phenylpropyl)-1H-indole-3-carboxamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This uniqueness makes it a valuable tool in scientific research for studying the endocannabinoid system and developing new therapeutic agents .

Properties

CAS No.

2749433-43-8

Molecular Formula

C23H27FN2O

Molecular Weight

366.5 g/mol

IUPAC Name

1-(5-fluoropentyl)-N-(1-phenylpropyl)indole-3-carboxamide

InChI

InChI=1S/C23H27FN2O/c1-2-21(18-11-5-3-6-12-18)25-23(27)20-17-26(16-10-4-9-15-24)22-14-8-7-13-19(20)22/h3,5-8,11-14,17,21H,2,4,9-10,15-16H2,1H3,(H,25,27)

InChI Key

YLKKXELHYJFYLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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